![molecular formula C9H14N2O B3275598 2,4-Dimethyl-6-(dimethylamino)-3-pyridinol CAS No. 627098-02-6](/img/structure/B3275598.png)
2,4-Dimethyl-6-(dimethylamino)-3-pyridinol
Overview
Description
2,4-Dimethyl-6-(dimethylamino)-3-pyridinol (DDA) is a chemical compound that has been widely used in scientific research for its unique properties. It is a water-soluble, colorless, and odorless crystalline compound that has a molecular weight of 195.28 g/mol. DDA is a versatile chemical compound that has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Antioxidant Properties
The compound 2,4-Dimethyl-6-(dimethylamino)-3-pyridinol demonstrates significant antioxidant properties. Studies reveal that this compound, along with other pyridinols, is highly effective as a phenolic chain-breaking antioxidant. This effectiveness surpasses many other compounds in similar categories, making it a valuable subject in research related to oxidative processes and potential antioxidant therapies (Wijtmans et al., 2004).
Electron Transfer Properties
Research focusing on photoinduced intramolecular electron transfer has highlighted the unique behavior of sterically hindered derivatives of 2,4-Dimethyl-6-(dimethylamino)-3-pyridinol. This compound shows distinct charge transfer fluorescence, differing from its less hindered counterparts. Such properties are crucial for understanding the electronic structures of excited states and are significant in fields like photochemistry and molecular electronics (Szydłowska et al., 2003).
Catalytic Applications
In the realm of organic chemistry, 2,4-Dimethyl-6-(dimethylamino)-3-pyridinol and related compounds have been used as catalysts in various reactions. For example, they have been employed in acylation reactions of alcohols and phenols, demonstrating efficiency in transforming substrates under specific conditions. This highlights their potential utility in synthetic organic chemistry and industrial applications (Liu et al., 2014).
Surface Chemistry
The use of 2,4-Dimethyl-6-(dimethylamino)-3-pyridinol has also been explored in surface chemistry, particularly in the formation of adsorption layers on metallic surfaces. This has implications in materials science, especially in the development of new coatings and surface treatments (Gandubert & Lennox, 2006).
properties
IUPAC Name |
6-(dimethylamino)-2,4-dimethylpyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-5-8(11(3)4)10-7(2)9(6)12/h5,12H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSLTYMSECBVHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1O)C)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)-2,4-dimethylpyridin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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